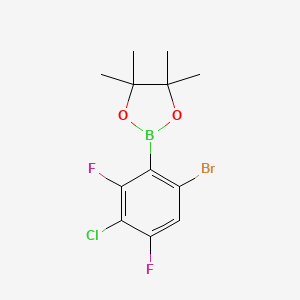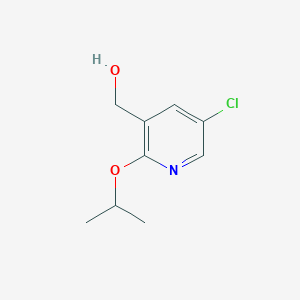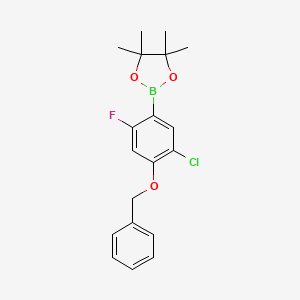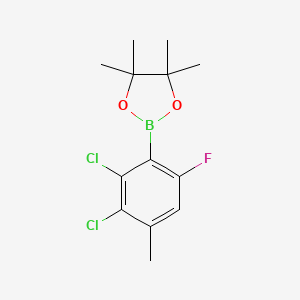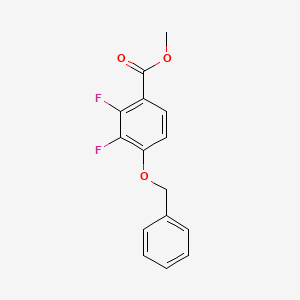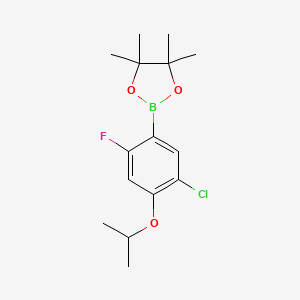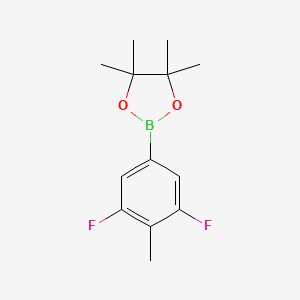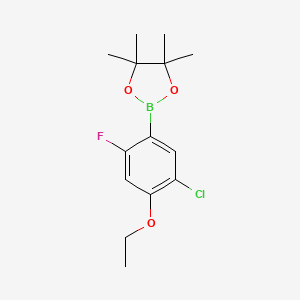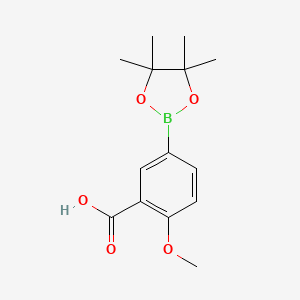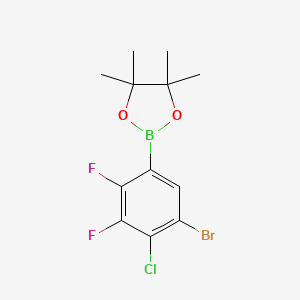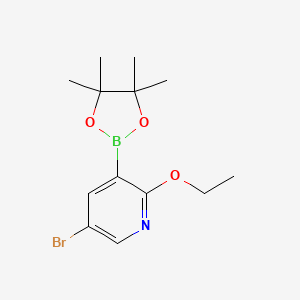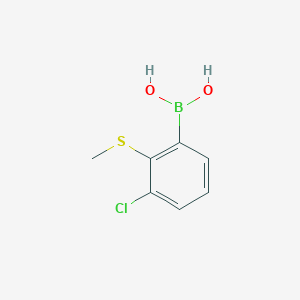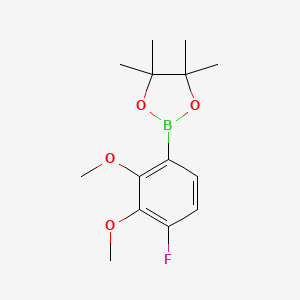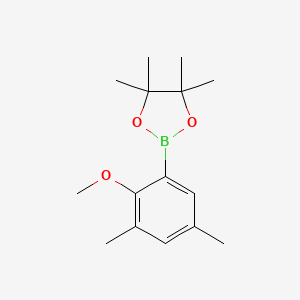
3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester: is an organoboron compound widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds. The molecular structure of this compound includes a boronic acid ester group attached to a phenyl ring substituted with methoxy and dimethyl groups.
作用机制
Target of Action
Boronic esters, in general, are known to be highly valuable building blocks in organic synthesis .
Mode of Action
The compound’s mode of action is primarily through its role as a building block in organic synthesis . It is involved in various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
The compound is involved in various biochemical pathways, including the Suzuki–Miyaura coupling . It is also used in the protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Pharmacokinetics
It is known that the compound is usually bench stable, easy to purify, and often commercially available .
Result of Action
The result of the compound’s action is the creation of new organic compounds through various chemical transformations . For example, the protodeboronation process was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Action Environment
The action of 3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester can be influenced by environmental factors. For instance, the rate of hydrolysis of some phenylboronic pinacol esters is dependent on the substituents in the aromatic ring and the pH, which can considerably accelerate the reaction at physiological pH .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester typically involves the reaction of 3,5-dimethyl-2-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions:
Suzuki–Miyaura Coupling: This is the most common reaction involving 3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester. It undergoes cross-coupling with various aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives.
Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a base such as potassium fluoride or cesium fluoride.
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts (e.g., palladium acetate), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol).
Protodeboronation: Bases like potassium fluoride or cesium fluoride, often in the presence of a solvent like tetrahydrofuran.
Major Products:
Suzuki–Miyaura Coupling: Biaryl or styrene derivatives.
Protodeboronation: The corresponding phenol or alkane, depending on the reaction conditions.
科学研究应用
Chemistry:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Catalysis: Employed in various catalytic processes, including cross-coupling reactions.
Biology and Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: Used in the modification of biomolecules for research and therapeutic purposes.
Industry:
Materials Science: Applied in the development of advanced materials, such as polymers and nanomaterials.
Agriculture: Used in the synthesis of agrochemicals and pesticides.
相似化合物的比较
- 3,5-Difluoro-2-methoxyphenylboronic acid pinacol ester
- 3,5-Dimethoxyphenylboronic acid pinacol ester
Comparison:
- Reactivity: 3,5-Dimethyl-2-methoxyphenylboronic acid pinacol ester is more reactive in Suzuki–Miyaura coupling reactions compared to its difluoro and dimethoxy counterparts due to the electron-donating effects of the methoxy and dimethyl groups.
- Stability: The pinacol ester group provides stability to the boronic acid, making it easier to handle and store compared to other boronic acids.
- Applications: While all these compounds are used in organic synthesis, this compound is preferred for reactions requiring high reactivity and stability.
属性
IUPAC Name |
2-(2-methoxy-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-10-8-11(2)13(17-7)12(9-10)16-18-14(3,4)15(5,6)19-16/h8-9H,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGLXDRHDJRHKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
